8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione
Brand Name: Vulcanchem
CAS No.: 332098-53-0
VCID: VC21443570
InChI: InChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19)
SMILES: CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Molecular Formula: C13H18N4O2S
Molecular Weight: 294.38g/mol

8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

CAS No.: 332098-53-0

Cat. No.: VC21443570

Molecular Formula: C13H18N4O2S

Molecular Weight: 294.38g/mol

* For research use only. Not for human or veterinary use.

8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione - 332098-53-0

Specification

CAS No. 332098-53-0
Molecular Formula C13H18N4O2S
Molecular Weight 294.38g/mol
IUPAC Name 3-methyl-7-(2-methylprop-2-enyl)-8-propan-2-ylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19)
Standard InChI Key IYWVQLAIGYAKAT-UHFFFAOYSA-N
SMILES CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Canonical SMILES CC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C

Introduction

Chemical Identity and Structural Characteristics

8-(Isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. The chemical possesses distinct molecular characteristics that are essential for understanding its properties and potential applications.

Basic Properties and Identifiers

The compound is characterized by specific molecular parameters and identifiers as detailed in Table 1.

Table 1: Chemical Identifiers and Basic Properties

PropertyValue
CAS Number332098-53-0
Molecular FormulaC13H18N4O2S
Molecular Weight294.38 g/mol
IUPAC Name3-methyl-7-(2-methylprop-2-enyl)-8-propan-2-ylsulfanylpurine-2,6-dione
Standard InChIInChI=1S/C13H18N4O2S/c1-7(2)6-17-9-10(14-13(17)20-8(3)4)16(5)12(19)15-11(9)18/h8H,1,6H2,2-5H3,(H,15,18,19)
Standard InChIKeyIYWVQLAIGYAKAT-UHFFFAOYSA-N
SMILESCC(C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
PubChem Compound ID776776

The compound features a purine ring system with specific functional group substitutions at positions 3, 7, and 8. The methyl group is attached at position 3, the 2-methyl-2-propenyl group at position 7, and the isopropylsulfanyl group at position 8. These substitutions significantly influence the compound's chemical and potential biological properties.

Structural Features

The molecule's structure can be broken down into several key components:

  • A purine nucleus, which consists of a pyrimidine ring fused to an imidazole ring

  • An isopropylsulfanyl (−SC3H7) group at position 8

  • A methyl (−CH3) group at position 3

  • A 2-methyl-2-propenyl group (−CH2−C(CH3)=CH2) at position 7

  • Carbonyl groups at positions 2 and 6, forming the dione functionality

These structural elements collectively contribute to the compound's physical properties, reactivity, and potential biological activities. The presence of the isopropylsulfanyl group introduces a lipophilic component that may enhance membrane permeability, while the 2-methyl-2-propenyl group adds conformational flexibility and potential reactive sites for further modification.

Synthesis and Chemical Properties

PropertyCharacteristic
Physical StateSolid at room temperature
SolubilityLimited water solubility; higher solubility in organic solvents such as DMSO and methanol
LipophilicityModerate to high due to isopropylsulfanyl and propenyl groups
Melting PointNot specifically reported, but likely ranges between 150-200°C based on similar compounds
UV AbsorptionCharacteristic purine absorption peaks in the UV range
StabilityRelatively stable under standard laboratory conditions; sensitive to strong oxidizing agents

The compound's moderate lipophilicity, conferred by the isopropylsulfanyl and propenyl groups, suggests potential for membrane permeability, a property valuable in drug development.

Comparative Analysis with Related Compounds

Comparing 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione with related purine derivatives provides valuable insights into how its structural features influence its properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione. Table 3 presents a comparison of structural features and properties.

Table 3: Comparison with Structural Analogs

CompoundMolecular FormulaKey FeaturesDistinctive Properties
8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dioneC13H18N4O2SIsopropylsulfanyl at C8, methyl at N3, 2-methyl-2-propenyl at N7Combination of sulfanyl and unsaturated substituents
3-methyl-8-[(2-oxopropyl)sulfanyl]-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dioneC12H16N4O3S2-oxopropyl sulfanyl at C8, propan-2-yl at N7Contains ketone functionality in side chain
7-[(2S)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dioneC10H14N4O3Hydroxypropyl at N7, dimethylated at N1 and N3Contains hydroxyl group, lacks sulfanyl substitution
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dioneC10H9BrN4O2Bromo at C8, butynyl group at N7Contains alkyne functionality and halogen substitution

The differences in substitution patterns among these compounds lead to variations in their physicochemical properties and potential biological activities. For instance, the presence of the isopropylsulfanyl group in our target compound likely confers different lipophilicity and receptor binding properties compared to compounds with bromo or hydroxyl substitutions .

Functional Comparison

The functional characteristics of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione can be further analyzed by comparing its chemical reactivity and potential biological activities with those of related compounds:

  • The alkene functionality in the 2-methyl-2-propenyl group provides a site for potential chemical modifications, such as epoxidation, hydroxylation, or conjugate addition

  • The sulfanyl group can undergo oxidation to sulfoxide or sulfone, providing additional sites for structural diversification

  • The N1-H position can serve as a site for further substitution, allowing for the generation of additional derivatives

These functional characteristics highlight the versatility of this compound as a scaffold for chemical diversification and potential drug development .

Analytical Methods for Characterization

Proper characterization of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione is essential for confirming its identity, purity, and structural features.

Spectroscopic Methods

Various spectroscopic techniques can be employed to characterize this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl groups, the propenyl group, and the isopropyl group

    • ¹³C NMR would confirm the carbon framework, including the carbonyl carbons and the quaternary carbons of the purine ring

  • Mass Spectrometry:

    • Expected molecular ion peak at m/z 294.38

    • Characteristic fragmentation patterns including loss of the isopropylsulfanyl group and cleavage of the propenyl group

  • Infrared Spectroscopy:

    • Characteristic absorption bands for the C=O stretching (approximately 1650-1700 cm⁻¹)

    • N-H stretching (approximately 3300-3500 cm⁻¹)

    • C=C stretching from the propenyl group (approximately 1640-1680 cm⁻¹)

  • UV-Vis Spectroscopy:

    • Characteristic absorption maxima for the purine chromophore (approximately 260-280 nm)

These spectroscopic methods provide complementary information that collectively confirms the structure and purity of the compound.

Chromatographic Methods

Chromatographic techniques are valuable for purification and analysis of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione:

  • High-Performance Liquid Chromatography (HPLC):

    • Reverse-phase HPLC with UV detection is effective for purity analysis

    • Typical mobile phases include acetonitrile-water or methanol-water gradients

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Combines chromatographic separation with mass spectral identification

    • Particularly useful for identifying potential impurities or degradation products

  • Thin-Layer Chromatography (TLC):

    • Useful for monitoring reaction progress during synthesis

    • Typical solvent systems include ethyl acetate-hexane or dichloromethane-methanol mixtures

These methods are essential for ensuring the identity, purity, and stability of the compound during synthesis, storage, and application .

Research Applications and Future Directions

The unique structural features of 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione suggest several potential research applications and avenues for future investigation.

Current Research Applications

While specific research involving this exact compound is limited in the available literature, its structural features suggest potential applications in:

  • Medicinal chemistry: As a scaffold for the development of biologically active compounds

  • Structure-activity relationship studies: To understand how specific substituents influence biological activity

  • Chemical probe development: For investigating biological systems and pathways

The compound's unique substitution pattern makes it valuable for comparative studies with other purine derivatives to elucidate structure-function relationships.

Future Research Directions

Several promising directions for future research with 8-(isopropylsulfanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione include:

  • Synthesis of structural analogs with modified substituents to optimize specific properties

  • Comprehensive biological screening to identify potential therapeutic applications

  • Investigation of the compound's interaction with specific biological targets, such as adenosine receptors or phosphodiesterases

  • Development of more efficient synthetic routes to facilitate large-scale production

  • Exploration of the compound's potential as a building block for more complex molecular architectures

These research directions could lead to valuable discoveries in medicinal chemistry and drug development .

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